The Function and Regulation of Set2/SETD2 Histone Methyltransferase: A Technical Guide
The Function and Regulation of Set2/SETD2 Histone Methyltransferase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SET domain-containing 2 (Set2, or its human homolog SETD2) protein is a highly conserved histone methyltransferase critical for maintaining transcriptional fidelity and genomic stability. As the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in mammals, SETD2 plays a pivotal role in a multitude of cellular processes, including transcriptional elongation, DNA repair, and alternative splicing.[1] Its activity is tightly coupled to active transcription through a direct interaction with the elongating RNA polymerase II complex. Dysregulation of SETD2 is increasingly implicated in various pathologies, including a range of cancers and neurodevelopmental disorders, making it a subject of intense research and a potential target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical overview of the core function, mechanism, and regulation of Set2/SETD2, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function and Molecular Mechanism
Set2 is a histone methyltransferase whose primary function is to catalyze the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the ε-amino group of lysine 36 on histone H3.[5] Set2 is capable of mono-, di-, and tri-methylation of H3K36, with H3K36me3 being a hallmark of actively transcribed gene bodies.[6][7]
The catalytic activity of Set2 is inextricably linked to the process of transcription elongation. This coupling is achieved through the direct interaction of Set2 with the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII).[7] Specifically, a conserved region within Set2 known as the Set2-Rpb1 Interacting (SRI) domain recognizes and binds with high affinity to the CTD of RNAPII when it is dually phosphorylated on serine 2 and serine 5 of its heptapeptide repeats—a modification pattern characteristic of the elongating form of the polymerase.
This recruitment mechanism ensures that H3K36 methylation is precisely deposited on nucleosomes within the coding regions of actively transcribed genes, in the wake of the transcribing polymerase.[8]
The primary consequence of Set2-mediated H3K36 methylation is the establishment of a chromatin environment that suppresses spurious or "cryptic" transcription initiation from within gene bodies.[8] This is achieved principally through the recruitment of the Rpd3S histone deacetylase (HDAC) complex.[6][8] The Eaf3 subunit of the Rpd3S complex contains a chromodomain that specifically recognizes and binds to di- and tri-methylated H3K36.[6] Once recruited, Rpd3S deacetylates surrounding histones, leading to a more compact and transcriptionally repressive chromatin state that prevents the inappropriate binding of the transcription machinery.[6][8] Furthermore, H3K36 methylation by Set2 also functions to suppress the exchange of histones over coding regions, further contributing to the maintenance of transcriptional accuracy.[6]
Quantitative Analysis of SETD2 Activity
The enzymatic activity and binding interactions of Set2/SETD2 have been characterized, providing quantitative insights into its function. These parameters are crucial for designing biochemical and cellular assays and for the development of potential inhibitors.
| Parameter | Substrate/Partner | Value | Notes | Reference |
| Michaelis Constant (KM) | H3K36 Peptide (for SAM) | ~65 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. Determined for the human SETD2 catalytic domain. | [8] |
| Catalytic Rate (kcat) | Nucleosome | Not explicitly stated | A full kinetic characterization has been performed, enabling inhibitor screening. The rate is significantly enhanced on a "super-substrate" peptide primarily through an increase in kcat. | [5] |
| Catalytic Efficiency (kcat/KM) | Nucleosome | Not explicitly stated | This value represents the overall efficiency of the enzyme. A comprehensive kinetic characterization is available in the cited literature. | [5] |
| Binding Affinity (Kd) | Phosphorylated RNAPII CTD | High Affinity | The SRI domain of Set2 binds specifically and with high affinity to dually (Ser2/Ser5) phosphorylated CTD repeats. A specific Kd value is not reported in the abstracts. | |
| Binding Affinity (Kd) | Wild-Type Nucleosome | Transient Interaction | Cryo-EM studies suggest that the association of human SETD2 with a wild-type nucleosome is dynamic and transient, which may be critical for its regulation. |
Biological Roles and Disease Relevance
The function of Set2/SETD2 extends beyond the prevention of cryptic transcription. The H3K36me3 mark it deposits serves as a platform for the recruitment of various effector proteins involved in:
-
DNA Mismatch Repair: H3K36me3 is recognized by the MutSα complex, linking chromatin status to DNA repair and helping to maintain genome integrity.
-
Alternative Splicing: SETD2-mediated methylation can influence the recruitment of splicing factors, thereby regulating the processing of pre-mRNA.[1]
-
Immune System Development: SETD2 is essential for the proper development, differentiation, and function of both innate and adaptive immune cells.[1]
Given its central role in maintaining genomic and transcriptomic integrity, it is not surprising that mutations and inactivation of SETD2 are frequently observed in human diseases.
-
Cancer: Loss-of-function mutations in SETD2 are prevalent in various malignancies, most notably clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes.[3][4] Inactivation of SETD2 is also found in gliomas, leukemias, and other solid tumors.[4]
-
Neurodevelopmental Disorders: Germline mutations in SETD2 are associated with neurodevelopmental disorders characterized by intellectual disability, overgrowth, and hypotonia.[2]
Experimental Protocols
Studying the function of Set2/SETD2 requires a combination of biochemical and cellular assays. Below are detailed protocols for two key experimental approaches.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol outlines a radioactivity-based assay to measure the enzymatic activity of recombinant Set2/SETD2 on nucleosomal substrates.
A. Materials and Reagents:
-
Recombinant purified Set2/SETD2 enzyme.
-
Recombinant nucleosomes (e.g., from HeLa or Xenopus).
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
Stop Solution: 8 M Guanidinium-HCl.
-
Scintillation vials and scintillation fluid.
-
Phosphocellulose filter paper.
-
Wash Buffer: 50 mM Sodium Bicarbonate, pH 9.0.
B. Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5X HMT Assay Buffer.
-
2 µg of recombinant nucleosomes (substrate).
-
1 µCi of [3H]-SAM.
-
100-500 ng of recombinant Set2/SETD2 enzyme.
-
Nuclease-free water to a final volume of 25 µL.
-
Include a no-enzyme control reaction.
-
-
Incubation: Incubate the reactions at 30°C for 60 minutes.
-
Stopping the Reaction: Spot 20 µL of each reaction mixture onto a piece of phosphocellulose filter paper.
-
Washing:
-
Air-dry the filter paper for 10 minutes.
-
Wash the filter paper 3 times for 5 minutes each in 50 mL of Wash Buffer with gentle agitation. This removes unincorporated [3H]-SAM.
-
Perform a final rinse with 100% ethanol and let the paper air dry completely.
-
-
Quantification:
-
Place the dried filter paper spot into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).
-
Enzyme activity can be calculated by comparing the CPM of the enzyme-containing samples to the no-enzyme control.
-
Chromatin Immunoprecipitation (ChIP) for H3K36me3
This protocol details the steps to assess the genomic localization of the Set2-deposited H3K36me3 mark in cultured cells.
References
- 1. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 3. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
